molecular formula C7H4ClN3O3 B1371875 6-Chloro-4-nitro-1,2-dihydro-3H-indazol-3-one CAS No. 885519-35-7

6-Chloro-4-nitro-1,2-dihydro-3H-indazol-3-one

Cat. No.: B1371875
CAS No.: 885519-35-7
M. Wt: 213.58 g/mol
InChI Key: JFMMQKRHTABPSK-UHFFFAOYSA-N
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Description

“6-Chloro-4-nitro-1,2-dihydro-3H-indazol-3-one” is an organic compound . It belongs to the class of compounds known as indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H6N2O . Unfortunately, the specific molecular structure or 3D model is not available in the resources I have.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 134.1353 . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.

Scientific Research Applications

Synthesis and Biological Importance A series of derivatives from 6-nitro-1H-indazole were synthesized, showing antibacterial, antifungal, and anti-inflammatory activities. These compounds were effective against various microorganisms and demonstrated significant biological relevance (Samadhiya et al., 2012).

Electrochemical Production The electrochemical reduction of N-benzyl-N-nitrosoanthranilic acid produces 1-benzyl-1,2-dihydro-3H-indazol-3-one. This process was studied in various media to improve yield, highlighting a method to produce this compound through electroreduction (Marrosu et al., 1995).

Antimicrobial Evaluation New derivatives of indazol-3-ols were synthesized and evaluated for antimicrobial activity. These compounds showed significant effects against bacterial and fungal strains, proving their potential in microbial inhibition (Gopalakrishnan et al., 2009).

Antileishmanial Activity Research into 3-chloro-6-nitro-1H-indazole derivatives revealed their potential as antileishmanial agents. One compound in particular demonstrated promising growth inhibition of Leishmania major, suggesting therapeutic applications in combating leishmaniasis (Abdelahi et al., 2021).

Nitric Oxide Synthase Inhibition Studies on indazole derivatives, including those with nitro groups, indicated their role in inhibiting nitric oxide synthase. This points to potential applications in neurological and physiological research (Babbedge et al., 1993).

Crystal Structure Analysis The crystal structure of certain indazole compounds, including those with chloro and nitro groups, has been analyzed. Understanding their molecular structure aids in the development of new compounds with specific properties (Kouakou et al., 2015).

Properties

IUPAC Name

6-chloro-4-nitro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O3/c8-3-1-4-6(7(12)10-9-4)5(2-3)11(13)14/h1-2H,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMMQKRHTABPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NNC2=O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646184
Record name 6-Chloro-4-nitro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-35-7
Record name 6-Chloro-1,2-dihydro-4-nitro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-nitro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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